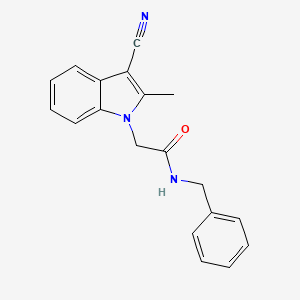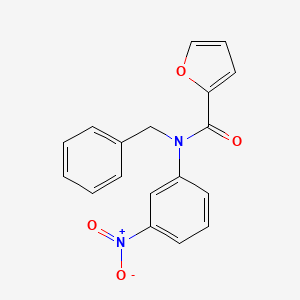![molecular formula C17H27N5O B5513637 6-[4-(cyclopentylcarbonyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5513637.png)
6-[4-(cyclopentylcarbonyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves multi-step processes. For instance, Eskola et al. (2002) described the synthesis of a related compound using electrophilic fluorination of a trimethylstannyl precursor (Eskola et al., 2002). Additionally, Nakhla and Wolfe (2007) demonstrated the asymmetric synthesis of cis-2,6-disubstituted piperazines from amino acid precursors, highlighting a key step in the synthesis involving a Pd-catalyzed carboamination (Nakhla & Wolfe, 2007).
Molecular Structure Analysis
The molecular structure of related compounds is often complex. For example, Garve et al. (2017) provided insights into the synthesis of pyrrolidines and piperidines, which are structurally related to our compound of interest (Garve et al., 2017).
Chemical Reactions and Properties
The chemical reactions and properties of similar compounds can vary. For instance, the synthesis by Wu et al. (2000) of cyclopenta[c]piperidines involved cycloaddition and subsequent reactions, indicating the reactive nature of such compounds (Wu et al., 2000).
Physical Properties Analysis
The physical properties of such compounds are typically characterized by their crystalline forms and solubility. Trilleras et al. (2008) investigated different hydrates of N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, which could provide insights into the physical properties of related compounds (Trilleras et al., 2008).
Chemical Properties Analysis
The chemical properties of such compounds include their reactivity and stability. Mallesha et al. (2012) explored the synthesis and antiproliferative activity of pyrido[1,2-a]pyrimidin-4-one derivatives, which may offer insights into the chemical behavior of similar compounds (Mallesha et al., 2012).
Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity Against Cancer Cell Lines
Research has synthesized derivatives closely related to the chemical structure of interest, showing significant antiproliferative effects against human cancer cell lines such as K562, Colo-205, MDA-MB 231, and IMR-32. Compounds with slight modifications in their structure have demonstrated potential as anticancer agents, suggesting the importance of the core structure for biological activity (Mallesha et al., 2012).
Imaging of Dopamine D4 Receptors
A derivative designed for imaging dopamine D4 receptors utilized a similar core structure, synthesized via electrophilic fluorination. This research underscores the compound's utility in developing diagnostic tools for neurological conditions (Eskola et al., 2002).
Antibacterial and Cytotoxic Properties
Studies on Mn(II) and Zn(II) complexes with new macrocyclic Schiff-base ligands containing a piperazine moiety have shown notable cytotoxic and antibacterial properties. These findings highlight the potential therapeutic applications of compounds with similar structural features in treating infections and cancer (Keypour et al., 2017).
Modulation of Human CYP2D6
The core structure has been analyzed for its interaction with human cytochrome P450 2D6 (CYP2D6), a key enzyme in drug metabolism. Understanding these interactions is crucial for predicting drug-drug interactions and optimizing therapeutic efficacy (Livezey et al., 2012).
Vasodilation Properties
Another area of research involves derivatives that exhibit hypotensive effects by direct vasodilation, indicating the potential for developing new treatments for hypertension (Mccall et al., 1983).
Eigenschaften
IUPAC Name |
cyclopentyl-[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O/c1-13-18-15(20(2)3)12-16(19-13)21-8-10-22(11-9-21)17(23)14-6-4-5-7-14/h12,14H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSXNZJMRZQFDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)C(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl(4-(6-(dimethylamino)-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}acetamide](/img/structure/B5513565.png)

![5-[(4-chloro-2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5513587.png)
![2-{[5-(2-fluorophenyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5513594.png)
![3-allyl-1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B5513600.png)
![5-tert-butyl-N-[4-(dimethylamino)phenyl]-2-methyl-3-furamide](/img/structure/B5513611.png)

![1-(cis-4-aminocyclohexyl)-N-[2-(5-methyl-2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5513622.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B5513634.png)
![1-(2-methyl-5-{[4-(4H-1,2,4-triazol-4-yl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5513645.png)
![3-({[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5513658.png)
![1-(3-chlorophenyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-5-methyl-2-piperazinone](/img/structure/B5513660.png)
